3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane
Description
The compound 3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane belongs to the 8-azabicyclo[3.2.1]octane (tropane) family, a scaffold widely explored in medicinal chemistry due to its structural similarity to natural tropane alkaloids like cocaine . Its core bicyclic framework is modified at position 3 with a cyclopropylidene group and at position 8 with a 4-fluoro-2-methylbenzenesulfonyl substituent. This sulfonamide moiety enhances metabolic stability and binding affinity to biological targets, such as neurotransmitter transporters .
For example, WIN35,428 (2β-carbomethoxy-3β-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane) is a well-characterized DAT inhibitor with nanomolar affinity .
Properties
IUPAC Name |
3-cyclopropylidene-8-(4-fluoro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S/c1-11-8-14(18)4-7-17(11)22(20,21)19-15-5-6-16(19)10-13(9-15)12-2-3-12/h4,7-8,15-16H,2-3,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZREJDDIRCAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which are known for their diverse biological activities. The presence of a sulfonyl group and a cyclopropylidene moiety contributes to its unique pharmacological profile.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in inflammatory pathways. For example, studies on azabicyclo compounds have shown that they can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a critical role in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties .
In Vitro and In Vivo Studies
In vitro assays have demonstrated that related azabicyclo compounds exhibit potent inhibitory activity against NAAA with IC50 values in the low nanomolar range. For instance, one study reported an IC50 value of 0.042 μM for a pyrazole azabicyclo derivative, suggesting that structural modifications can significantly enhance biological activity .
Table 1: Inhibitory Activity of Azabicyclo Compounds
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Pyrazole Azabicyclo 1 | 0.042 | NAAA |
| Pyrazole Azabicyclo 2 | 0.655 | NAAA |
| Pyrazole Azabicyclo 3 | 0.120 | FAAH |
Therapeutic Potential
The inhibition of NAAA has therapeutic implications for managing inflammatory conditions, as it preserves endogenous PEA levels, thereby enhancing its analgesic and anti-inflammatory effects at sites of inflammation . Furthermore, the selectivity of these compounds towards other enzymes like fatty acid amide hydrolase (FAAH) indicates potential for reduced side effects compared to non-selective inhibitors.
Structure-Activity Relationship (SAR)
The SAR analysis of azabicyclo compounds has revealed that modifications to the sulfonamide group and the cyclopropylidene moiety can significantly affect their biological activity. For example, substituents at the para position on the aromatic ring have been shown to enhance inhibitory potency .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Para-substituted phenyl | Increased potency |
| Cyclopropylidene size | Optimal size enhances binding affinity |
Case Studies
Several case studies highlight the efficacy of azabicyclo compounds in preclinical models:
- Inflammatory Pain Model : A study utilizing a carrageenan-induced paw edema model demonstrated significant reduction in inflammation when treated with an azabicyclo compound similar to the target compound.
- Neuropathic Pain Model : Another investigation showed that administration of these inhibitors led to decreased pain sensitivity in diabetic neuropathy models, suggesting their potential utility in chronic pain management.
Comparison with Similar Compounds
Substituent Diversity at Position 3
The 3-position of the bicyclic core is critical for modulating biological activity. Key analogs include:
Key Insight: Cyclopropylidene substituents (as in the target compound) are less common than aryl or halogen groups.
Sulfonamide vs. Other Position 8 Modifications
The 8-position often features sulfonamides, esters, or methyl groups. Notable examples:
Key Insight : The 4-fluoro-2-methylbenzenesulfonyl group in the target compound balances electron-withdrawing (fluorine) and lipophilic (methyl) effects, which may optimize blood-brain barrier penetration compared to bulkier sulfonamides .
Physicochemical and Pharmacokinetic Properties
Key Insight : The target compound’s sulfonamide group likely improves solubility and stability over ester-containing analogs like WIN35,428, which are prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
